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molecular formula C8H14O4 B1581565 Peroxide, bis(2-methyl-1-oxopropyl) CAS No. 3437-84-1

Peroxide, bis(2-methyl-1-oxopropyl)

Cat. No. B1581565
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
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Patent
US07087693B2

Procedure details

In Example A, the procedure of WO 01/32613 was repeated. First, a solution of Na2O2 was prepared by combining 108.3 g of demineralized water, 18.5 g of NaOH-33 solution, and 3.7 g of the aqueous H2O2. A second reactor was charged with 33.3 g of demineralized water, 27.7 g of the PVA solution, and 16.3 g of isobutanoyl chloride while controlling the temperature between 5–10° C. Next, the Na2O2 solution was dosed while the system was homogenized. No diisobutanoyl peroxide was obtained and only an aqueous phase formed.
[Compound]
Name
NaOH-33
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.3 g
Type
reactant
Reaction Step Four
Name
Quantity
33.3 g
Type
solvent
Reaction Step Four
Name
Quantity
108.3 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[C:3](Cl)(=[O:7])[CH:4]([CH3:6])[CH3:5]>O>[C:3]([O:1][O:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5])(=[O:7])[CH:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
NaOH-33
Quantity
18.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
OO
Step Three
Name
Na2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
33.3 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
108.3 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, a solution of Na2O2 was prepared
CUSTOM
Type
CUSTOM
Details
between 5–10° C

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OOC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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